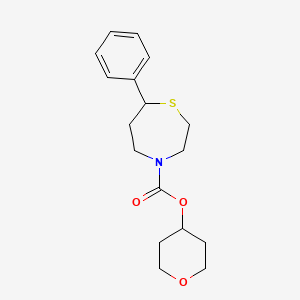

tetrahydro-2H-pyran-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrahydro-2H-pyran-4-yl is a component of the compound you mentioned. It is derived from tetrahydropyran, an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It is commonly used as a protecting group for alcohols in organic synthesis .

Synthesis Analysis

Tetrahydropyranyl ethers, which include tetrahydro-2H-pyran-4-yl, are derived from the reaction of alcohols and 3,4-dihydropyran . The alcohol can later be restored by acid-catalyzed hydrolysis .Molecular Structure Analysis

The molecular structure of tetrahydro-2H-pyran-4-yl involves a six-membered ring containing five carbon atoms and one oxygen atom .Chemical Reactions Analysis

Tetrahydropyranyl ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .科学的研究の応用

Catalytic Applications

One study demonstrates the use of phenylboronic acid as an efficient catalyst for the synthesis of tetrahydrobenzo[b]pyrans, showcasing an environmentally friendly method with operational simplicity and high yields (Sara Nemouchi et al., 2012). This highlights the compound's role in catalysis and green chemistry.

Material Science and Polymer Chemistry

Another research area focuses on the development of responsive materials, such as dual pH- and ultrasound-responsive nanoparticles. These materials, incorporating tetrahydro-2H-pyran derivatives, exhibit pH-triggered surface charge conversion and are explored for their potential in drug delivery systems (Turgay Yildirim et al., 2017). The study exemplifies the application of tetrahydro-2H-pyran derivatives in creating advanced materials for biomedical applications.

Synthetic Methodologies and Organic Chemistry

In the realm of organic synthesis, the development of new reactions for the formation of carbon-sulfur bonds using modified Migita reaction conditions showcases the synthesis of complex molecules, including tetrahydro-2H-pyran derivatives (T. Norris et al., 2008). This work demonstrates the compound's significance in facilitating the synthesis of pharmaceutical intermediates and other organic molecules.

Environmental Friendly Synthesis

The use of high-valent tin(IV) porphyrin as a catalyst for tetrahydropyranylation of alcohols and phenols under mild conditions represents another facet of research, focusing on efficient and reusable catalyst systems (M. Moghadam et al., 2010). Such studies contribute to the development of more sustainable chemical processes.

特性

IUPAC Name |

oxan-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3S/c19-17(21-15-7-11-20-12-8-15)18-9-6-16(22-13-10-18)14-4-2-1-3-5-14/h1-5,15-16H,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAFSDQPLCFQOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)OC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one](/img/structure/B2417024.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2417025.png)

![1-methyl-6-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2417034.png)

![1-[(4-Fluorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2417035.png)

![N-[(1-Phenylpyrrolidin-2-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2417036.png)

![N-(3-{[(1-cyanocyclobutyl)carbamoyl]methoxy}phenyl)furan-2-carboxamide](/img/structure/B2417038.png)

![2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid](/img/structure/B2417040.png)